molecular formula C4H2BrNO3 B1267531 2-Bromo-5-nitrofuran CAS No. 823-73-4

2-Bromo-5-nitrofuran

Cat. No.: B1267531
CAS No.: 823-73-4
M. Wt: 191.97 g/mol
InChI Key: QGTDMAKRJHGXOF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-nitrofuran, a derivative of Nitrofural, primarily targets bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This compound is effective against both gram-negative and gram-positive bacteria . It is used for superficial wounds, burns, ulcers, and skin infections .

Mode of Action

It is known to inhibit several bacterial enzymes, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Biochemical Pathways

This compound affects the biochemical pathways related to glucose and pyruvate degradation . By inhibiting the enzymes involved in these pathways, it disrupts the energy production of the bacteria, leading to their death .

Pharmacokinetics

It is known that nitrofuran compounds are prodrugs, activated via reduction by bacterial nitroreductases . This suggests that the bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound could be influenced by the presence and activity of these enzymes.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting the enzymes involved in energy production, it prevents the bacteria from proliferating . This makes it an effective treatment for bacterial infections of the skin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of bacterial nitroreductases is crucial for its activation . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and efficacy

Biochemical Analysis

Biochemical Properties

2-Bromo-5-nitrofuran plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It is known to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. These interactions are crucial for the activation of this compound, converting it into reactive intermediates that can interact with other biomolecules. The compound’s nitro group undergoes reduction, leading to the formation of reactive species that can form covalent bonds with nucleophilic sites on proteins and DNA .

Cellular Effects

This compound exerts various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by nitroreductases to form reactive intermediates. These intermediates can covalently bind to nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and the induction of DNA damage. The compound’s ability to generate reactive oxygen species further contributes to its cytotoxic effects. The binding interactions with biomolecules can result in the inhibition of key enzymes involved in cellular metabolism and the disruption of cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound has been shown to result in sustained oxidative stress and persistent DNA damage in cells. These effects can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and moderate changes in gene expression. At high doses, this compound can cause significant toxicity, including central nervous system involvement, gastrointestinal disturbances, and depression of spermatogenesis. These toxic effects are dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction by nitroreductases. The reduction process generates reactive intermediates that can interact with various cellular components. These interactions can affect metabolic flux and alter the levels of metabolites involved in energy production and detoxification processes. The compound’s metabolism is closely linked to its ability to generate reactive oxygen species and induce oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of this compound can be modulated by its subcellular localization, affecting processes such as DNA repair, transcription, and cellular metabolism .

Preparation Methods

The synthesis of 2-Bromo-5-nitrofuran typically involves the bromination of 5-nitrofuran. One common method includes the reaction of 5-nitrofuran with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the furan ring. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromo-5-nitrofuran undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom with an amine group results in the formation of 2-amino-5-nitrofuran .

Comparison with Similar Compounds

2-Bromo-5-nitrofuran can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. These compounds share a common nitrofuran core but differ in their substituents and specific applications .

    Nitrofurantoin: Used primarily for the treatment of urinary tract infections.

    Nitrofurazone: Used for topical infections and as a urinary catheter coating.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

This compound is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

2-bromo-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTDMAKRJHGXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283589
Record name 2-Bromo-5-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-73-4
Record name 823-73-4
Source DTP/NCI
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Record name 2-Bromo-5-nitrofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-nitrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the purpose of investigating the impact of tetrabutylammonium iodide on 2-bromo-5-nitrofuran in the study?

A2: The abstract states that the impact of tetrabutylammonium iodide on the reactivity of this compound was investigated []. This suggests the researchers were interested in understanding how this additive might affect the yield or efficiency of incorporating [Carbon-11]carbon monoxide into this compound to form the desired [Carbon-11] labelled product.

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